molecular formula C8H6N2O2S B12868767 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid CAS No. 117784-24-4

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12868767
CAS No.: 117784-24-4
M. Wt: 194.21 g/mol
InChI Key: DZMURSZOSRBRDA-UHFFFAOYSA-N
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Description

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both thiophene and pyrazole rings Thiophene is a sulfur-containing five-membered aromatic ring, while pyrazole is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The thiophene and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-YL)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

117784-24-4

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-thiophen-3-yl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-6(3-9-10-7)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)

InChI Key

DZMURSZOSRBRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=C(NN=C2)C(=O)O

Origin of Product

United States

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